Ibufenac Acyl-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

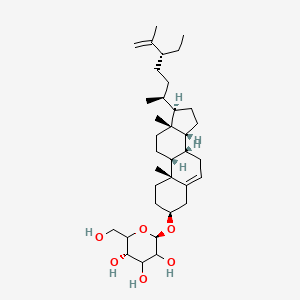

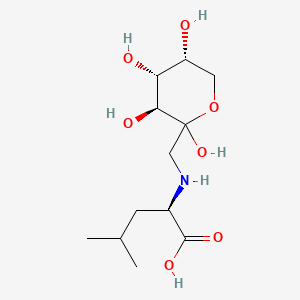

Ibufenac Acyl-β-D-Glucuronide is a biochemical used for proteomics research . It has a molecular formula of C18H24O8 and a molecular weight of 368.38 .

Synthesis Analysis

The synthesis of acyl glucuronides, like Ibufenac Acyl-β-D-Glucuronide, involves a selective acylation procedure to prepare the desired 1-(phenyl)acetyl-β-D-glucopyranuronic acids . The reactivity of these compounds is measured using 1H NMR spectroscopy in pH 7.4 buffer .Molecular Structure Analysis

The molecular structure of Ibufenac Acyl-β-D-Glucuronide has been confirmed to be consistent with its chemical name . The transacylation reaction was modelled using density functional theory, and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .Chemical Reactions Analysis

Acyl glucuronides, like Ibufenac Acyl-β-D-Glucuronide, are known to degrade via intramolecular transacylation and hydrolysis . The charged carboxylate ion and neutral hydroxyl group in the glucuronide conjugates are responsible for these differences in reactivity .Physical And Chemical Properties Analysis

Ibufenac Acyl-β-D-Glucuronide is a white solid . Its molecular formula is C18H24O8, and it has a molecular weight of 368.38 .Mechanism of Action

Future Directions

The reactivity of acyl glucuronides has been studied extensively due to their potential hepatotoxicity . Future research may focus on predicting the behavior of acyl glucuronide and glucoside metabolites, which could be useful in drug discovery . Additionally, minimizing the DILI (Drug-Induced Liver Injury) potential of carboxylic acid-containing drugs is a key area of future research .

properties

CAS RN |

164669-89-0 |

|---|---|

Molecular Formula |

C₁₈H₂₄O₈ |

Molecular Weight |

368.38 |

synonyms |

β-D-Glucopyranuronic acid 1-[4-(2-methylpropyl)benzeneacetate] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)